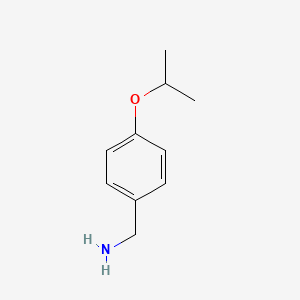
1-(4-Isopropoxyphenyl)methanamine
Overview
Description
1-(4-Isopropoxyphenyl)methanamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of this compound consists of an isopropoxy group attached to the fourth carbon of a phenyl ring, with a methanamine group attached to the first carbon .Scientific Research Applications
Synthesis and Medicinal Chemistry
A novel series of 1-(2-phenoxyphenyl)methanamines was developed, showing selective dual serotonin and noradrenaline reuptake pharmacology, highlighting its potential in antidepressant activity research (Whitlock, Blagg, & Fish, 2008). Similarly, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing potential as antidepressants with robust activity (Sniecikowska et al., 2019).
Chemical Reactions and Material Science
Research on quinazoline-based ruthenium complexes utilizing (4-Phenylquinazolin-2-yl)methanamine for transfer hydrogenation reactions demonstrated excellent conversions and high turnover frequency, showcasing the compound's utility in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015). Moreover, a study on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, initiated from 1-(3-(Pyridin-2-yl)phenyl)methanamine, highlighted its application in catalysis and organic chemistry (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Luminescence and Sensing Applications
A luminescent metal-organic framework (MOF) synthesized using a semi-rigid ligand, including a derivative similar to 1-(4-Isopropoxyphenyl)methanamine, showed unique response and high sensitivity to methanol in ethanol solutions, indicating its potential in chemical sensing applications (Jin, He, Zhao, Borjigin, Sun, Zhang, & Zhu, 2013).
Safety and Hazards
1-(4-Isopropoxyphenyl)methanamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding contact with skin and eyes, avoiding dust formation, and using the substance only in well-ventilated areas .
Future Directions
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCAOBYOKNTDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959550 | |
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-82-5, 21244-34-8 | |
| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Isopropoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














